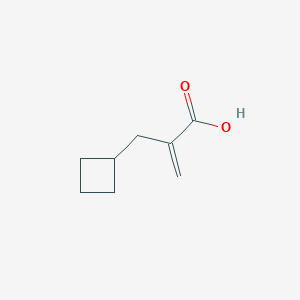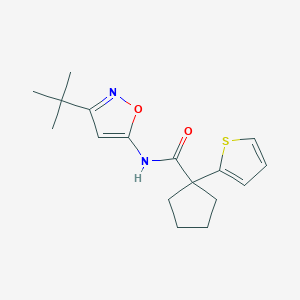
(2R)-2-amino-3-(dimethylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R)-2-amino-3-(dimethylamino)propan-1-ol” is a chemical compound with the molecular formula C5H13NO . It is also known as N,N-Dimethylisopropanolamine . This compound is a tertiary amine and contains a hydroxyl group .
Molecular Structure Analysis
The molecule contains a total of 19 bonds. There are 6 non-H bonds, 2 rotatable bonds, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol . The molecular weight is 103.163 Da .Physical And Chemical Properties Analysis
“this compound” has a density of 0.9±0.1 g/cm3, a boiling point of 133.8±13.0 °C at 760 mmHg, and a vapor pressure of 3.6±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 43.3±6.0 kJ/mol and a flash point of 32.1±16.4 °C .Aplicaciones Científicas De Investigación
Chitosan's Antimicrobial Potential
Chitosan, a biopolymer with a high charge density and reactive groups, showcases significant biocompatibility and physical stability. Its use spans technical applications and increasingly biomedical fields, emphasizing its role in antimicrobial systems without direct drug usage. Understanding chitosan's antimicrobial activity is crucial for optimizing formulations, highlighting its broad application scope beyond traditional drug perspectives (Raafat & Sahl, 2009).
Sigma-1 Receptor in Neurodegenerative Diseases
The Sigma-1 receptor (Sig-1R), an endoplasmic reticulum chaperone, plays a pivotal role in cellular survival by attenuating ER stress. Its involvement in neurodegenerative diseases like Alzheimer's and Parkinson's disease underlines a non-traditional drug application, focusing on the receptor's modulation as a therapeutic target rather than direct drug use (Penke et al., 2017).
Branched Chain Aldehydes in Food Flavour
Research on branched aldehydes, such as 2-methyl propanal, elucidates their critical role in food flavor, stemming from amino acids. This focus on food science research involves understanding metabolic pathways for flavor compound formation without direct implication in drug-related applications (Smit, Engels, & Smit, 2009).
Nerolidol's Pharmacological Activities
Nerolidol, a naturally occurring sesquiterpene alcohol, has been widely researched for its pharmacological benefits, including anti-inflammatory and anti-cancer properties. Its use across various industries and potential health benefits underscores research beyond conventional drug use, emphasizing its role in natural product and pharmaceutical research without focusing on dosage or side effects (Chan et al., 2016).
Chitosan in Drug Delivery Systems
Chitosan's role in enhancing drug delivery systems exemplifies its application in scientific research, focusing on its physicochemical properties to improve drug efficacy and delivery mechanisms. This research area, while related to drugs, primarily focuses on the material's properties and applications in biomedical engineering rather than direct drug usage (Elgadir et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-amino-3-(dimethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-7(2)3-5(6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUCHZYFEVRKGI-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}propanoic acid](/img/structure/B2938202.png)
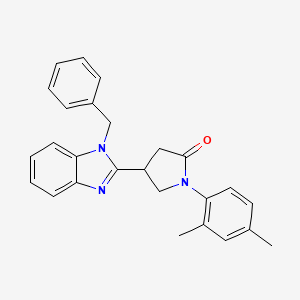
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2938204.png)

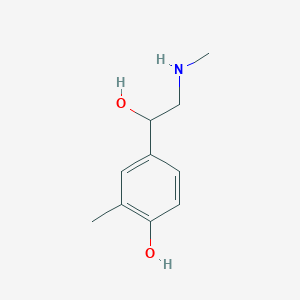
![5-(tert-butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938207.png)
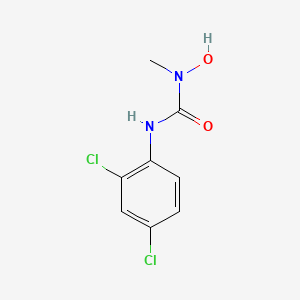

![N-(Cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B2938210.png)
![ethyl 2-[2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2938212.png)
![1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2938213.png)
